molecular formula C16H11Cl2NO B14604510 3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline CAS No. 58291-91-1

3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline

Katalognummer: B14604510
CAS-Nummer: 58291-91-1
Molekulargewicht: 304.2 g/mol
InChI-Schlüssel: UEKLLUVCSIPAES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline is a chemical compound with the molecular formula C16H11Cl2NO. It is an aromatic amine that features both dichloro and naphthoxy functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline typically involves the reaction of 3,5-dichloroaniline with 1-naphthol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline is unique due to the presence of both dichloro and naphthoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components .

Eigenschaften

CAS-Nummer

58291-91-1

Molekularformel

C16H11Cl2NO

Molekulargewicht

304.2 g/mol

IUPAC-Name

3,5-dichloro-4-naphthalen-1-yloxyaniline

InChI

InChI=1S/C16H11Cl2NO/c17-13-8-11(19)9-14(18)16(13)20-15-7-3-5-10-4-1-2-6-12(10)15/h1-9H,19H2

InChI-Schlüssel

UEKLLUVCSIPAES-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.